4-Bromo-3-fluorophenyl cyclobutyl ketone CAS number 898790-82-4
4-Bromo-3-fluorophenyl cyclobutyl ketone CAS number 898790-82-4
An In-depth Technical Guide to 4-Bromo-3-fluorophenyl cyclobutyl ketone (CAS 898790-82-4)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Bromo-3-fluorophenyl cyclobutyl ketone, a key building block in modern medicinal chemistry. We will delve into its synthesis, chemical properties, and strategic applications in drug discovery, offering insights grounded in established chemical principles and contemporary research.
Introduction: A Molecule of Strategic Importance
4-Bromo-3-fluorophenyl cyclobutyl ketone, identified by CAS number 898790-82-4, is a halogenated aryl ketone that has garnered significant interest as a versatile intermediate in the synthesis of complex pharmaceutical agents.[1] Its structure is characterized by a phenyl ring substituted with both bromine and fluorine atoms, and a cyclobutyl ketone moiety. This unique combination of functional groups provides a rich platform for a variety of chemical transformations, making it a valuable tool for researchers and drug development professionals.
The presence of the cyclobutyl group is particularly noteworthy, as 1,3-difunctionalized cyclobutanes are an emerging and valuable scaffold in medicinal chemistry, known to confer beneficial pharmacological properties to drug candidates.[2] Furthermore, the strategic placement of bromine and fluorine atoms allows for precise modulation of electronic properties and provides handles for further functionalization, such as cross-coupling reactions. This guide will explore the synthesis, characterization, and potential applications of this important chemical entity.
Physicochemical and Structural Data
A clear understanding of the fundamental properties of a compound is the bedrock of its effective application. The key physicochemical and structural identifiers for 4-Bromo-3-fluorophenyl cyclobutyl ketone are summarized below.
| Property | Value | Source |
| CAS Number | 898790-82-4 | [] |
| Molecular Formula | C₁₁H₁₀BrFO | [] |
| Molecular Weight | 257.1 g/mol | [] |
| IUPAC Name | (4-bromo-3-fluorophenyl)(cyclobutyl)methanone | [] |
| InChI Key | FMUQYYNPJLYSLF-UHFFFAOYSA-N | [] |
| SMILES | C1CC(C1)C(=O)C2=CC(=C(C=C2)Br)F | [] |
Synthesis and Mechanism: The Friedel-Crafts Acylation Approach
The most common and efficient method for the synthesis of 4-Bromo-3-fluorophenyl cyclobutyl ketone is the Friedel-Crafts acylation.[4][5][6][7][8] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1-bromo-2-fluorobenzene, with an acyl chloride, cyclobutanecarbonyl chloride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
The Underlying Mechanism
The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:
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Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with the cyclobutanecarbonyl chloride to form a highly electrophilic acylium ion. This ion is stabilized by resonance.
-
Electrophilic Attack: The electron-rich aromatic ring of 1-bromo-2-fluorobenzene attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Regeneration of Aromaticity: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst.
The use of an acyl chloride in the Friedel-Crafts acylation is advantageous as it avoids the carbocation rearrangements that can plague Friedel-Crafts alkylations.[4][5] Furthermore, the resulting ketone product is deactivated towards further substitution, preventing polyacylation.[7]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
The following is a generalized, self-validating protocol for the synthesis of 4-Bromo-3-fluorophenyl cyclobutyl ketone.
Materials:
-
1-Bromo-2-fluorobenzene
-
Cyclobutanecarbonyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Cyclobutanecarbonyl chloride is added dropwise to the stirred suspension, maintaining the temperature at 0 °C. The mixture is stirred for an additional 15 minutes to allow for the formation of the acylium ion complex.
-
Addition of Aromatic Substrate: A solution of 1-bromo-2-fluorobenzene in anhydrous dichloromethane is added dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure 4-Bromo-3-fluorophenyl cyclobutyl ketone.
Caption: Synthetic Workflow for 4-Bromo-3-fluorophenyl cyclobutyl ketone.
Applications in Medicinal Chemistry and Drug Discovery
The structural features of 4-Bromo-3-fluorophenyl cyclobutyl ketone make it a highly valuable building block in the design and synthesis of novel therapeutic agents.
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The Cyclobutyl Moiety: The cyclobutyl ring is increasingly recognized as a beneficial scaffold in drug design.[2] It can act as a rigid spacer, orienting other functional groups in a specific conformation for optimal binding to a biological target. Its three-dimensional nature can also improve physicochemical properties such as solubility and metabolic stability compared to more traditional flat aromatic rings.
-
The Role of Halogens:
-
Fluorine: The presence of a fluorine atom can significantly impact a molecule's properties. It can increase metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.
-
Bromine: The bromine atom is a versatile functional handle. It can participate in a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. Bromination can also enhance the therapeutic activity and duration of action of a drug.[9]
-
This compound serves as a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors. For instance, derivatives of similar phenyl ketones are used in the development of inhibitors for targets like Aurora Kinase B, which is implicated in cancer.[10]
Spectroscopic Characterization
The identity and purity of synthesized 4-Bromo-3-fluorophenyl cyclobutyl ketone can be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic and cyclobutyl protons. The aromatic protons will appear as multiplets in the downfield region (typically 7.0-8.0 ppm), with their splitting patterns influenced by coupling to each other and to the fluorine atom. The cyclobutyl protons will appear as a set of complex multiplets in the upfield region (typically 1.8-3.6 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon in the downfield region (around 200 ppm). Signals for the aromatic carbons would appear between 110 and 165 ppm, with their chemical shifts and splitting patterns influenced by the attached halogens. The aliphatic carbons of the cyclobutyl ring would be found in the upfield region (typically 20-50 ppm).
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the molecule. A key feature will be the presence of an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 4-Bromo-3-fluorophenyl cyclobutyl ketone.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[13] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[13][14]
Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.
Conclusion
4-Bromo-3-fluorophenyl cyclobutyl ketone is a strategically important molecule in the field of synthetic and medicinal chemistry. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process. The unique combination of a cyclobutyl ring and strategically placed halogen atoms provides a versatile platform for the development of novel and complex molecules with potential therapeutic applications. This guide has provided a comprehensive overview of its synthesis, properties, and significance, offering a foundation for its effective use in research and development.
References
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PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]
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Fan, Z., Strassfeld, D. A., Park, H. S., Wu, K., & Yu, J. Q. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 62(25), e202303948. [Link]
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
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Wikipedia. Friedel–Crafts reaction. [Link]
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